2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid
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Overview
Description
2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid , also known by its synonyms such as 1-Piperazinepropanoic acid, α-methyl-4-(3,3,3-trifluoropropyl)- and methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate , is a chemical compound with the molecular formula C₁₁H₁₉F₃N₂O₂ . It has a molecular weight of 268.28 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoropropyl group onto the piperazine ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a piperazine ring with a trifluoropropyl substituent at one position and a carboxylic acid group at another. The methyl group is attached to the α-carbon of the propanoic acid moiety. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its properties and interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
2-methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(10(17)18)8-16-6-4-15(5-7-16)3-2-11(12,13)14/h9H,2-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENXYTLDSKIINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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